molecular formula C15H18NO2+ B2819000 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine CAS No. 67023-43-2

1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine

Cat. No.: B2819000
CAS No.: 67023-43-2
M. Wt: 244.31 g/mol
InChI Key: KGFTVIUXEMKAIT-UHFFFAOYSA-O
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Description

1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine is an organic compound with the molecular formula C15H17NO2. It is characterized by a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine typically involves the benzylation of 3-methoxyphenol followed by amination. The reaction conditions often include the use of benzyl chloride or benzyl bromide as the benzylating agents, with sodium bicarbonate and potassium iodide in acetonitrile at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

67023-43-2

Molecular Formula

C15H18NO2+

Molecular Weight

244.31 g/mol

IUPAC Name

(3-methoxy-4-phenylmethoxyphenyl)methylazanium

InChI

InChI=1S/C15H17NO2/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9H,10-11,16H2,1H3/p+1

InChI Key

KGFTVIUXEMKAIT-UHFFFAOYSA-O

SMILES

COC1=C(C=CC(=C1)CN)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)C[NH3+])OCC2=CC=CC=C2

solubility

not available

Origin of Product

United States

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